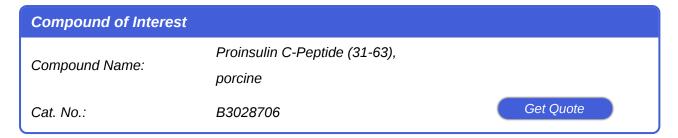


# An In-Depth Technical Guide to Porcine C-peptide (31-63)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

Initially considered a biologically inert byproduct of insulin synthesis, Porcine C-peptide (31-63) has emerged as a molecule with significant physiological effects, particularly in the context of diabetes and its complications. This technical guide provides a comprehensive overview of the molecular characteristics, biological activities, and experimental methodologies associated with Porcine C-peptide (31-63) for professionals in research and drug development.

## **Core Molecular Data**

Porcine C-peptide (31-63) is a 33-amino acid peptide fragment derived from the cleavage of porcine proinsulin. Its fundamental molecular properties are summarized below.



Parameter	Value
Molecular Weight	3340.78 g/mol
Molecular Formula	C142H239N47O46
Amino Acid Sequence (Three-Letter Code)	Arg-Arg-Glu-Ala-Glu-Asn-Pro-Gln-Ala-Gly-Ala- Val-Glu-Leu-Gly-Gly-Gly-Leu-Gly-Gly-Leu-Gln- Ala-Leu-Ala-Leu-Glu-Gly-Pro-Pro-Gln-Lys-Arg
Amino Acid Sequence (One-Letter Code)	RREAENPQAGAVELGGGLGGLQALALEGPPQ KR

# **Biological Activity and Signaling Pathways**

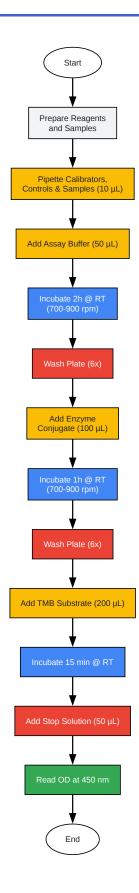
Contrary to earlier beliefs, C-peptide is now recognized as a bioactive peptide hormone that can ameliorate diabetic complications, particularly nephropathy and neuropathy.[1] It has been shown to improve renal function and structure in animal models of Type 1 diabetes.[2] The biological effects of C-peptide are mediated through specific cell surface binding and the activation of downstream signaling cascades.

The prevailing evidence suggests that C-peptide binds to a G protein-coupled receptor (GPCR) on the cell surface. This interaction initiates a cascade of intracellular events, including the activation of Na+,K+-ATPase and endothelial nitric oxide synthase (eNOS), and the stimulation of the mitogen-activated protein kinase (MAPK) pathway. These pathways are crucial for maintaining cellular function and are often impaired in diabetic states.









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## References

- 1. C-peptide normalizes glomerular filtration rate in hyperfiltrating conscious diabetic rats -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of C-peptide on glomerular and renal size and renal function in diabetic rats -PubMed [pubmed.ncbi.nlm.nih.gov]
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